molecular formula C10H18O B14269089 4,4-Dimethyloct-7-EN-2-one CAS No. 172687-12-6

4,4-Dimethyloct-7-EN-2-one

Cat. No.: B14269089
CAS No.: 172687-12-6
M. Wt: 154.25 g/mol
InChI Key: GBZNCDBGCQLGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyloct-7-EN-2-one is an organic compound with the molecular formula C10H18O. It is a member of the class of compounds known as ketones, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its structural features, including a double bond at the 7th position and two methyl groups at the 4th position of the octane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyloct-7-EN-2-one can be synthesized through various synthetic routes. One common method involves the use of isobutyl methyl ketone as a starting material. The key step in this synthesis is an extension of the Carroll reaction, which involves the formation of the desired ketone through a series of chemical transformations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyloct-7-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4,4-Dimethyloct-7-EN-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyloct-7-EN-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4,4-Dimethyloct-7-EN-2-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.

Properties

CAS No.

172687-12-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4,4-dimethyloct-7-en-2-one

InChI

InChI=1S/C10H18O/c1-5-6-7-10(3,4)8-9(2)11/h5H,1,6-8H2,2-4H3

InChI Key

GBZNCDBGCQLGCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)CCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.